molecular formula C21H19N7 B1193650 Pde10-IN-1 CAS No. 1516896-09-5

Pde10-IN-1

Cat. No. B1193650
M. Wt: 369.432
InChI Key: ZLHNYULRKIEGAY-HZPDHXFCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PDE10-IN-1, also known as SEP-0372814, is used for treating CNS and metabolic disorders . It is a phosphodiesterase that inactivates both cAMP and cGMP . It is a unique signaling molecule that is highly and nearly exclusively expressed in striatal medium spiny neurons .


Molecular Structure Analysis

The molecular structure of PDE10-IN-1 is complex and its understanding requires advanced computational methods . A study has revealed the structural similarities and differences between PDE9A and PDE10A . The binding patterns of inhibitors against PDE proteins were shown through molecular docking and QM/MM analysis .


Chemical Reactions Analysis

The chemical reactions involving PDE10-IN-1 are complex and are often studied using in silico investigations . These investigations help understand the selectivity mechanism of inhibitors towards homology proteins, which aids in the design of selective candidates .


Physical And Chemical Properties Analysis

PDE10-IN-1 is a compound with the CAS number 1516896-09-5 . Unfortunately, detailed physical and chemical properties of PDE10-IN-1 were not found in the search results.

Scientific Research Applications

Neurological and Psychiatric Disorders

PDE10-IN-1, an inhibitor of the phosphodiesterase 10 (PDE10) family, has shown potential in the treatment of various psychiatric and neurodegenerative diseases. The PDE10 family is mainly expressed in the brain, particularly in the striatum, nucleus accumbens, and olfactory tubercle. Research indicates that inhibition of PDE10A could be a promising therapeutic strategy for psychiatric and neurodegenerative diseases, as evidenced by its efficacy in animal models of schizophrenia, Parkinson's, Huntington's, and Alzheimer's diseases. PDE10-IN-1 also shows potential for treating cognitive deficits, obesity, and depression (Zagórska et al., 2018).

Cancer Therapeutics

PDE10-IN-1 exhibits a significant role in cancer therapeutics as well. Elevated levels of PDE10 have been observed in human colon tumor cell lines compared to normal colonocytes, as well as in human clinical specimens and intestinal tumors from ApcMin/+ mice compared to normal intestinal mucosa. The inhibition of PDE10 selectively suppresses colon tumor cell growth, increases cGMP/cGMP-dependent protein kinase signaling, and reduces β-catenin levels and T-cell factor transcriptional activity in colon tumor cells. This suggests a novel role of PDE10 in colon tumorigenesis and positions inhibitors like PDE10-IN-1 as potentially useful in the treatment or prevention of colorectal cancer (Li et al., 2014). Similarly, PDE10A has been found to be overexpressed in lung tumor cells and inhibitors like PDE10-IN-1 selectively suppress growth by blocking β-catenin and MAPK signaling, indicating its critical role in lung cancer development and as a potential target for therapeutic intervention (Zhu et al., 2017).

Chemoproteomics and Target Engagement

In chemoproteomics, PDE10-IN-1 has been utilized to understand its selectivity and target engagement in complex biological matrices. Studies using chemical biology probes based on PDE10-IN-1 revealed high specificity binding to PDE10A with minimal off-target binding, showcasing its potential as a selective inhibitor for PDE10A in the treatment of basal ganglia diseases like schizophrenia, Parkinson's disease, or Huntington's disease (Schülke et al., 2014).

Aging and Neurodegeneration

PDE10-IN-1's role extends to understanding the neurobiological changes associated with aging and neurodegeneration. For example, a study using PET imaging with PDE10A radioligands like 18F-MNI-659 in humans revealed that PDE10-IN-1's target, PDE10A, is involved in the regulation of cytoplasmic levels of cAMP and cGMP and signaling within the basal ganglia, making it a crucial target for therapies for various neurologic and psychiatric disorders (Barret et al., 2014).

Future Directions

PDE inhibitors, including PDE10-IN-1, are considered a promising target for cognition enhancement . The future for PDE-Is as cognition enhancers lies in the development of isoform-specific PDE-Is that have limited aversive side effects . Despite some disappointing results, comparing and contrasting the effects of PDE10A inhibitors with D2 antagonists provides a new opportunity for back translational research to gain insight into factors critical to the molecular basis of antipsychotic drug action .

properties

IUPAC Name

2-[(1R,2R)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl]-3-methylimidazo[2,1-f][1,6]naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7/c1-11-10-23-12(2)20-25-19(26-28(11)20)16-9-15(16)18-13(3)27-8-6-17-14(21(27)24-18)5-4-7-22-17/h4-8,10,15-16H,9H2,1-3H3/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHNYULRKIEGAY-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C2=NC(=NN12)C3CC3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C2=NC(=NN12)[C@@H]3C[C@H]3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pde10-IN-1

Citations

For This Compound
1
Citations
M Kuzikov, J Woens, A Zaliani, J Hambach… - Biomedicine & …, 2022 - Elsevier
… PI3K using Copanlisib, Pictilisib and YM201636; Dynamin using Mdivi1; PDE using PDE10-IN-1 and Sildenafil; ß-arrestin using Pirenzepine and Levetimidine; Calmodulin using A-7, …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.